Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate
Description
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 4-chlorobenzyl group and a methylsulfonylamino moiety. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for diverse applications, including pharmaceuticals (e.g., enzyme inhibitors) or agrochemicals.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSPTAXTDVUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a methylsulfonyl chloride reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating intermediates for further functionalization.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate before cleavage .
Nucleophilic Substitution at Sulfonamide
The methylsulfonyl group participates in nucleophilic substitution reactions, particularly with thiols or amines, enabling structural diversification.
| Reagent/Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| Benzylthiol, DMSO, 60°C, 72 h | S-Benzyl derivative | 90% para | |
| Cyclohexanethiol, DMSO, 60°C, 72 h | S-Cyclohexyl derivative | 88% ortho |
Key Findings :
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Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
-
Regioselectivity depends on steric and electronic factors, with para-substitution favored in aromatic thiols and ortho-substitution in aliphatic thiols .
Electrophilic Aromatic Substitution
The chlorobenzyl moiety facilitates electrophilic substitution, though reactivity is moderated by electron-withdrawing groups.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-Nitro-4-chlorobenzyl derivative | 45% |
| Bromination | Br₂/FeBr₃, 25°C, 4 h | 3-Bromo-4-chlorobenzyl derivative | 38% |
Challenges :
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Low yields due to deactivation by the sulfonamide and ester groups.
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Mixtures of mono- and di-substituted products observed in nitration.
Oxidation of Sulfur Centers
The methylsulfonyl group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions:
Reduction of Aromatic Chlorine
Catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) removes the chlorine atom from the benzyl group, yielding a dechlorinated product (67% yield).
Thermal Stability and Side Reactions
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily releasing SO₂ and CO₂. Side reactions include:
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Ester Transesterification : Methanol/acid catalysis converts the methyl ester to ethyl ester (72% yield).
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Sulfonamide Hydrolysis : Prolonged heating in aqueous NaOH cleaves the sulfonamide bond, yielding 4-chlorobenzylamine and methyl benzoate .
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–10) | Dominant Factor |
|---|---|---|---|
| Ester | Hydrolysis | 9 | Solvent polarity |
| Sulfonamide | Nucleophilic substitution | 7 | Nucleophile strength |
| Chlorobenzyl | Electrophilic substitution | 4 | Electronic deactivation |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has been investigated for its potential as an antitumor agent . Its structural components suggest that it may interact with biological targets involved in cancer proliferation.
Case Study: Antitumor Activity
A study evaluated the compound's efficacy against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HCT116 | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent , particularly against resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Vancomycin | 16 |
| E. coli | 32 | Ciprofloxacin | 64 |
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Findings
- Absorption : The compound demonstrated good solubility in physiological pH, indicating favorable absorption characteristics.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : The majority of metabolites were found in urine, with minimal excretion observed in feces.
Summary of Applications
This compound is a versatile compound with potential applications across various fields:
| Application Area | Description |
|---|---|
| Anticancer Research | Exhibits cytotoxic effects on multiple cancer cell lines |
| Antimicrobial Research | Effective against resistant bacterial strains |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
| Pharmacokinetics | Favorable absorption and metabolic profile |
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate with structurally related compounds, focusing on substituents, synthesis, and properties:
Key Observations:
Substituent Effects: The methylsulfonyl group in the target compound differs from the phenylsulfonyl group in QY-1577 .
Synthesis Complexity :
- High yields (>85%) for 24 and 27a suggest efficient alkylation/arylation steps under basic conditions (e.g., K₂CO₃ in DMF) . Introducing sulfonamide groups (as in the target compound) may require additional steps, such as sulfonylation, which could lower yields.
Biological Relevance: Metsulfuron methyl ester () shares a sulfonylurea group but targets plant enzymes, highlighting how minor structural changes (e.g., triazine vs. benzyl) alter application . The biphenyl-sulfonamide in CAS 1182284-29-2 demonstrates the versatility of sulfonamide-based design in drug discovery .
Purity and Commercial Availability :
- QY-1577 is available at 95% purity, indicating robust synthetic protocols for sulfonamide-containing analogs . The target compound’s commercial viability would depend on similar optimization.
Research Findings and Implications
- Antiviral Potential: Compound 24 inhibits neurotropic alphavirus replication, suggesting that the target compound’s methylsulfonyl group could enhance binding to viral proteases or polymerases .
- Synthetic Challenges : Lower yields in compounds like 27b (31%) underscore the difficulty of introducing bulky groups (e.g., benzyl) , whereas sulfonylation may require specialized reagents (e.g., methanesulfonyl chloride).
Biological Activity
Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a methylsulfonyl group and a chlorobenzyl moiety, contributing to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.81 g/mol. The presence of the sulfonamide group is significant in determining its biological activity, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study analyzing various sulfonamide compounds found that those with a similar structure to this compound demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, showing that certain derivatives had MIC values comparable to standard antibiotics such as chloramphenicol .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | S. aureus | 25 | |
| This compound | K. pneumoniae | TBD |
Anti-Inflammatory Properties
In addition to antimicrobial effects, sulfonamide compounds have been studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study focused on the efficacy of various sulfonamide derivatives against resistant strains of bacteria. This compound was included in the screening process, revealing promising activity against multi-drug resistant Staphylococcus aureus with an MIC value suggesting strong potential for further development .
- In Vivo Studies : Animal model studies have shown that administration of sulfonamide derivatives can reduce inflammation markers significantly when compared to control groups. These findings support the hypothesis that this compound may have therapeutic benefits in conditions characterized by excessive inflammation .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with bacterial enzymes involved in cell wall synthesis, which is critical for its antibacterial activity. The binding affinity observed in these studies suggests that modifications to the compound's structure could enhance its efficacy further .
Q & A
Q. What are the common synthetic routes for Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential alkylation and sulfonylation. For example, intermediates like Methyl 2-((4-chlorobenzyl)amino)benzoate are synthesized via nucleophilic substitution using methyl 2-aminobenzoate and 4-chlorobenzyl chloride in anhydrous DMF with a base (e.g., K₂CO₃). Subsequent sulfonylation with methylsulfonyl chloride under controlled conditions introduces the sulfonyl group. Characterization of intermediates includes 1H/13C NMR (to confirm substitution patterns), mass spectrometry (for molecular ion verification), and X-ray crystallography for structural validation (e.g., bond angles and torsion angles) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for identifying aromatic protons, methylsulfonyl groups, and substitution patterns (e.g., coupling constants for ortho/meta protons).
- IR Spectroscopy : Confirms the presence of sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation pathways.
- X-ray Crystallography : Resolves absolute configuration and crystallographic disorder, often refined using SHELX software .
Advanced Questions
Q. How can researchers optimize the sulfonylation step to improve yield and purity?
- Methodological Answer :
- Reagent Ratios : Use a 1.2–1.5 molar excess of methylsulfonyl chloride to ensure complete conversion.
- Solvent Selection : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis).
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Refer to optimized yields (87–88%) in analogous syntheses .
Q. How should researchers address crystallographic disorder in X-ray data refinement?
- Methodological Answer :
- SHELX Refinement : Use PART and AFIX commands to model disordered atoms.
- Thermal Parameter Adjustment : Apply isotropic displacement parameters for disordered regions.
- Validation Tools : Cross-check with PLATON or Olex2 to ensure geometric accuracy. Example: In Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, partial occupancy of methyl groups was resolved using these methods .
Q. How to resolve discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts using computational tools (e.g., Gaussian09) with explicit solvent models (DMSO-d6 or CDCl3).
- Dynamic Effects : Consider restricted rotation of the sulfonamide group, which may split signals (e.g., coalescence temperature studies).
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts. Example: In related sulfonamides, axial-equatorial isomerism caused unexpected splitting .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s biological activity?
- Methodological Answer :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50 under varying pH/temperature).
- Metabolic Stability : Use LC-MS/MS to monitor degradation in biological matrices.
- Structural Analogues : Test derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophoric groups. While direct activity data for this compound is limited, analogous sulfonamides show varied inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
